molecular formula C18H39NO3 B156653 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol CAS No. 1733-93-3

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol

Cat. No.: B156653
CAS No.: 1733-93-3
M. Wt: 317.5 g/mol
InChI Key: HBHLHEJVEMYNOX-UHFFFAOYSA-N
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Description

2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol is a chemical compound with the molecular formula C18H39NO3. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification and dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol typically involves the reaction of dodecyl alcohol with ethylene oxide, followed by the introduction of an imine group through a reaction with ethylenediamine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process involves the sequential addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of dodecanoic acid or dodecanal.

    Reduction: Formation of 2,2’-((2-(Dodecyloxy)ethyl)amino)bisethanol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol is utilized in a wide range of scientific research applications:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers in biological systems, where it can enhance the permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((2-(Octyloxy)ethyl)imino)bisethanol
  • 2,2’-((2-(Decyloxy)ethyl)imino)bisethanol
  • 2,2’-((2-(Hexadecyloxy)ethyl)imino)bisethanol

Uniqueness

Compared to its analogs, 2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol has a longer alkyl chain, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities.

Properties

IUPAC Name

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21/h20-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLHEJVEMYNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169581
Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-93-3
Record name 2,2′-[[2-(Dodecyloxy)ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[2-(dodecyloxy)ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-((2-(DODECYLOXY)ETHYL)IMINO)BISETHANOL
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